

# Doravirine: A Comprehensive Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Doravirine** is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] Developed by Merck & Co., it is available as a single agent (Pifeltro®) and in a fixed-dose combination with lamivudine and tenofovir disoproxil fumarate (Delstrigo®).[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of **doravirine**, with a focus on the experimental methodologies used for their determination.

#### **Chemical Structure and Identification**

**Doravirine** is a pyridinone derivative with the chemical name 3-chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile.[4] Its structure is characterized by a central pyridinone ring, a trifluoromethyl group, and a substituted benzonitrile moiety.



Figure 1. Chemical Structure of **Doravirine**.

Table 1: Chemical Identifiers for **Doravirine** 



| Identifier        | Value                                                                                                                                        |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 3-chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile |
| CAS Number        | 1338225-97-0                                                                                                                                 |
| Molecular Formula | C17H11ClF3N5O3                                                                                                                               |
| Molecular Weight  | 425.75 g/mol                                                                                                                                 |
| SMILES String     | Cn1c(n[nH]c1=O)Cn2ccc(c(c2=O)Oc3cc(cc(c3)<br>Cl)C#N)C(F)(F)F                                                                                 |

## **Physicochemical Properties**

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for drug development. The key properties of **doravirine** are summarized below, along with the experimental protocols for their determination.

Table 2: Physicochemical Properties of **Doravirine** 

| Property      | Value                                                                             | Experimental Method                           |
|---------------|-----------------------------------------------------------------------------------|-----------------------------------------------|
| Melting Point | 276-278 °C                                                                        | USP General Chapter <741><br>Capillary Method |
| Solubility    | Practically insoluble in water. Soluble in DMSO and slightly soluble in Methanol. | Equilibrium solubility method                 |
| рКа           | 9.47                                                                              | Potentiometric titration                      |
| LogP          | 2.26                                                                              | Shake-flask method                            |

## **Experimental Protocols**

1. Melting Point Determination (USP <741>)

#### Foundational & Exploratory





The melting point of **doravirine** is determined using the capillary method as described in the United States Pharmacopeia (USP) General Chapter <741>.

- Apparatus: A calibrated melting point apparatus equipped with a heating block and a means
  of temperature control and measurement.
- Procedure: A small amount of finely powdered doravirine is packed into a capillary tube to a
  height of 2.5-3.5 mm. The capillary tube is placed in the heating block of the apparatus. The
  temperature is raised at a rate of 1 °C/min. The temperature at which the substance is first
  observed to melt and the temperature at which it becomes completely liquid are recorded as
  the melting range.

#### 2. Solubility Determination

The solubility of **doravirine** in various solvents is determined using the equilibrium solubility method.

Procedure: An excess amount of doravirine is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of doravirine in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

#### 3. pKa and LogP Determination

The acid dissociation constant (pKa) and the partition coefficient (LogP) are critical parameters influencing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

- pKa Determination (Potentiometric Titration): A solution of doravirine in a suitable solvent
  (e.g., a mixture of water and an organic co-solvent) is titrated with a standardized solution of
  a strong acid or base. The pH of the solution is monitored throughout the titration, and the
  pKa is determined from the inflection point of the titration curve.
- LogP Determination (Shake-Flask Method): A solution of **doravirine** is prepared in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached. The concentrations of **doravirine** in both the n-octanol and water phases are then determined,



and the LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

# Analytical Methodologies High-Performance Liquid Chromatography (HPLC) for Quantification

A robust and validated HPLC method is essential for the quantification of **doravirine** in bulk drug substance, pharmaceutical formulations, and biological matrices.

Table 3: Representative HPLC Method Parameters for **Doravirine** Analysis

| Parameter          | Condition                                                             |
|--------------------|-----------------------------------------------------------------------|
| Column             | C18 (e.g., 250 mm x 4.6 mm, 5 µm)                                     |
| Mobile Phase       | Acetonitrile and 0.1% Orthophosphoric Acid in water (e.g., 60:40 v/v) |
| Flow Rate          | 1.0 mL/min                                                            |
| Detection          | UV at 272 nm                                                          |
| Injection Volume   | 10 μL                                                                 |
| Column Temperature | 30 °C                                                                 |

# Experimental Protocol: HPLC Method Development and Validation

The development and validation of an HPLC method for **doravirine** should be performed according to the International Council for Harmonisation (ICH) guidelines.

 Method Development: The chromatographic conditions, including the choice of column, mobile phase composition, flow rate, and detection wavelength, are optimized to achieve good resolution, peak shape, and sensitivity for doravirine.



 Validation: The method is validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

#### **Forced Degradation Studies**

Forced degradation studies are performed to identify the potential degradation products of **doravirine** and to establish the stability-indicating nature of the analytical method.

Table 4: Conditions for Forced Degradation Studies of **Doravirine** 

| Stress Condition       | Procedure                                            |
|------------------------|------------------------------------------------------|
| Acid Hydrolysis        | 1 N HCl at 60 °C for 30 minutes                      |
| Base Hydrolysis        | 0.1 N NaOH at room temperature                       |
| Oxidative Degradation  | 3% H <sub>2</sub> O <sub>2</sub> at room temperature |
| Thermal Degradation    | 105 °C for 6 hours                                   |
| Photolytic Degradation | Exposure to UV light (200 watt-hours/m²)             |

#### **Experimental Protocol: Forced Degradation Study**

- Sample Preparation: Solutions of **doravirine** are subjected to the stress conditions outlined in Table 4.
- Analysis: The stressed samples are analyzed by the validated HPLC method to separate the
  degradation products from the parent drug. The peak purity of the doravirine peak is
  assessed using a photodiode array (PDA) detector to ensure that it is free from co-eluting
  impurities.

#### **Mechanism of Action**

**Doravirine** is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT) enzyme.[1][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause chain termination, NNRTIs bind to an allosteric hydrophobic pocket in the p66 subunit of the RT



enzyme, approximately 10 Å away from the active site.[4] This binding induces a conformational change in the enzyme, which inhibits its function and blocks the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.



Click to download full resolution via product page

Caption: Mechanism of action of **Doravirine**.

# **Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay**

The inhibitory activity of **doravirine** against HIV-1 RT can be determined using a biochemical assay.

- Materials: Recombinant HIV-1 reverse transcriptase, a poly(rA)-oligo(dT) template-primer, radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs), and a suitable buffer system.
- Procedure: The assay is performed in a multi-well plate format. Varying concentrations of **doravirine** are pre-incubated with the HIV-1 RT enzyme. The reverse transcription reaction is initiated by the addition of the template-primer and dNTPs. The reaction is allowed to proceed for a defined period at 37 °C and then stopped. The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTPs. The IC<sub>50</sub> value, which is the concentration of **doravirine** that inhibits 50% of the RT activity, is then calculated.



#### **Antiviral Activity**

**Doravirine** demonstrates potent antiviral activity against wild-type HIV-1 and, importantly, maintains activity against common NNRTI-resistant strains, including those with K103N, Y181C, and G190A mutations.[1]

Table 5: Antiviral Activity of **Doravirine** against HIV-1

| Strain             | IC <sub>50</sub> (nM) |
|--------------------|-----------------------|
| Wild-type          | 12.0 ± 4.4            |
| K103N mutant       | 21                    |
| Y181C mutant       | 31                    |
| K103N/Y181C mutant | 33                    |

## **Experimental Protocol: Cell-Based Antiviral Assay**

The antiviral activity of **doravirine** is typically evaluated in cell-based assays using HIV-1 infected cells.

- Cell Lines: MT-4 cells or peripheral blood mononuclear cells (PBMCs) are commonly used.
- Procedure: The cells are infected with a known amount of HIV-1. The infected cells are then incubated with serial dilutions of **doravirine**. After a defined incubation period (e.g., 3-5 days), the extent of viral replication is determined by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA). The EC<sub>50</sub> value, which is the concentration of **doravirine** that inhibits 50% of viral replication, is then calculated.

#### Conclusion

**Doravirine** is a significant advancement in the treatment of HIV-1 infection, offering a potent and well-tolerated option with a favorable resistance profile. This technical guide has provided a detailed overview of its chemical structure and physicochemical properties, along with the experimental methodologies used for their characterization. A thorough understanding of these



fundamental aspects is crucial for researchers and professionals involved in the ongoing development and optimization of antiretroviral therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Doravirine: a new non-nucleoside reverse transcriptase inhibitor for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Appendix A: Pediatric Antiretroviral Drug Information Doravirine | NIH [clinicalinfo.hiv.gov]
- 3. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 4. Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Doravirine: A Comprehensive Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607182#doravirine-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com